N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
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Overview
Description
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The precursor compound, 4-methoxy-3-nitrophenylsulfonyl chloride, is prepared by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as iron powder and ammonium chloride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-morpholin-4-ylsulfonylphenyl)acetamide.
Reduction: Formation of N-(4-methoxy-3-morpholin-4-ylsulfanylphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR).
Biological Research: Used in molecular docking studies to understand its binding interactions with various proteins.
Industrial Applications: Employed as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide can be compared with other similar compounds:
N-(4-chlorophenyl)acetamide: Known for its analgesic properties.
N-(4-hydroxyphenyl)acetamide:
N-(4-methylphenyl)acetamide: Exhibits antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, morpholine ring, and sulfonyl group, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-11-3-4-12(19-2)13(9-11)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNPOFYMUTQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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